1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound is a complex organic molecule that includes several notable functional groups, such as a pyrimidine ring and a piperazine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine is a common moiety in pharmaceuticals due to its ability to improve solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, while the piperazine ring could potentially be alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings could impact its solubility, melting point, and other properties .Scientific Research Applications
Antitumor Activity
This compound has been evaluated for its antitumor activity. It has shown promise in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for cancer therapy .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, particularly in scavenging free radicals. This property is crucial in the development of treatments for oxidative stress-related diseases .
Enzyme Inhibition
It has been found to act as an enzyme inhibitor, which could be useful in the study of metabolic pathways and the development of drugs targeting specific enzymes involved in disease processes .
Anti-Fibrosis Activity
In studies, this compound has shown better anti-fibrosis activity than some existing medications, suggesting its potential use in treating fibrotic diseases .
Biological Probes
Due to its unique structure, the compound can serve as a biological probe to study protein interactions and cellular processes. It can help in understanding the underlying mechanisms of diseases at the molecular level .
Drug Design and Synthesis
The compound’s structure provides a framework for the design and synthesis of new drugs. Its versatility in forming various derivatives makes it a valuable starting point for medicinal chemistry research .
Molecular Docking Studies
Molecular docking studies have indicated that the compound can stably bind to certain targets, suggesting its potential as a lead compound in drug discovery .
Cellular Signaling Pathways
Research indicates that this compound may affect cellular signaling pathways, which could lead to the development of drugs that modulate these pathways to treat diseases .
Safety And Hazards
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed study of its physical and chemical properties. If it shows promising activity in initial tests, it could be a candidate for further development as a pharmaceutical .
properties
IUPAC Name |
12-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2S/c1-2-9-28-19(31)18-15(6-14-32-18)29-16(24-25-21(28)29)4-5-17(30)26-10-12-27(13-11-26)20-22-7-3-8-23-20/h3,6-8,14H,2,4-5,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCAYPNXSYOODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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